molecular formula C18H18FN3O B11065347 1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole CAS No. 225117-60-2

1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole

Cat. No.: B11065347
CAS No.: 225117-60-2
M. Wt: 311.4 g/mol
InChI Key: GWBATEXNUUJBGN-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole is a synthetic benzimidazole derivative designed for advanced pharmacological research. This compound integrates a 4-fluorobenzyl group at the N1-position and a morpholino ring at the C2-position of the privileged benzimidazole scaffold, a structure recognized as one of the top 100 most common ring systems in FDA-approved drugs . The benzimidazole core serves as a versatile bioisostere for purine nucleotides, facilitating interactions with diverse biological targets through hydrogen bonding, π-π stacking, and metal ion coordination . The strategic incorporation of the fluorine atom is a common medicinal chemistry tactic aimed at enhancing metabolic stability, improving bioavailability, and fine-tuning electronic properties without significantly altering molecular geometry . This compound is of significant interest in neuroscience research, particularly as a chemical template for the development of positive allosteric modulators (PAMs) of GABA-A receptors . The 2-phenyl-1H-benzo[d]imidazole motif has been identified as a metabolically robust bioisostere for the imidazo[1,2-a]pyridine scaffold found in classical ligands like zolpidem . It shows a pronounced preference for interacting with the α1/γ2 interface of the α1β2γ2 GABA-A receptor subpopulation, a key target for modulating central nervous system function . Receptor populations in the basal ganglia region are crucial for orchestrating motor functions, making them a target for investigating novel therapeutic strategies for neurological dysfunctions . Furthermore, the structural features of this compound make it a valuable lead in oncology research. Benzimidazole derivatives are known to exhibit potent anticancer activity through multiple mechanisms, including DNA interaction (acting as minor groove binders similar to Hoechst 33258), and inhibition of critical enzymes such as topoisomerases and various kinases . The morpholino moiety, a common feature in many pharmacologically active compounds, can contribute favorably to the molecule's solubility and its ability to engage in hydrogen bonding with enzymatic targets . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not approved for use in humans, animals, or for any diagnostic, therapeutic, or consumer applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

225117-60-2

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

IUPAC Name

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]morpholine

InChI

InChI=1S/C18H18FN3O/c19-15-7-5-14(6-8-15)13-22-17-4-2-1-3-16(17)20-18(22)21-9-11-23-12-10-21/h1-8H,9-13H2

InChI Key

GWBATEXNUUJBGN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

  • Reagents : 4-Fluorobenzaldehyde, o-phenylenediamine, or 4-fluorobenzyl halides.

  • Conditions : Acidic or basic media (e.g., HCl, EtOH, or NaOH) to facilitate cyclization.

  • Example : Reaction of o-phenylenediamine with 4-fluorobenzaldehyde under reflux yields 2-(4-fluorophenyl)-1H-benzo[d]imidazole .

Alkylation at Position 1

  • Reagents : 4-Fluorobenzyl chloride, K₂CO₃, or NaH.

  • Conditions : Polar aprotic solvents (e.g., DMF, acetone) under reflux or microwave irradiation.

  • Example : Alkylation of 1H-benzo[d]imidazole with 4-fluorobenzyl chloride in acetone/K₂CO₃ affords 1-(4-fluorobenzyl)-1H-benzo[d]imidazole .

Introduction of Morpholino Group at Position 2

The morpholino substituent is introduced via nucleophilic substitution or alkylation.

Key Reagents and Conditions

ParameterDetails
Intermediate 2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole
Nucleophile Morpholine (free base or hydrochloride salt)
Base Diisopropylethylamine (DIPEA), NaH, or K₂CO₃
Solvent Isoamylic alcohol, DMF, or THF
Temperature Reflux (80–120°C) or microwave irradiation (150°C)
Reaction Time 12–48 hours (reflux) or 0.5–2 hours (microwave)

Representative Procedure

  • Reagents : 2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (1 eq), morpholine (1.5 eq), DIPEA (2 eq).

  • Conditions : Isoamylic alcohol, reflux, 48 hours.

  • Yield : ~60% (estimated from analogous reactions).

Alkylation with Morpholine Derivatives

For direct attachment without a spacer, morpholine chlorides or hydrochloride salts are used:

Key Reagents and Conditions

ParameterDetails
Intermediate 1-(4-Fluorobenzyl)-1H-benzo[d]imidazole-2-ol or -2-thiol
Electrophile Morpholine chlorides (e.g., 2-(morpholin-4-yl)ethyl chloride)
Base NaH, K₂CO₃, or TMEDA
Solvent DMF, acetone, or DMSO
Temperature 25–150°C (microwave or conventional heating)
Reaction Time 0.5–24 hours

Spectroscopic Characterization

Key data for confirming the structure:

Technique Observations
¹H NMR - Singlet at ~3.2 ppm (CH₂ bridge between benzimidazole and morpholine)
- Aromatic protons at 7.0–7.8 ppm (4-fluorophenyl and benzimidazole)
¹³C NMR - Morpholine carbons at 53–67 ppm (N-CH₂ and O-CH₂)
HRMS m/z [M+H]⁺ = 293.117 (calculated for C₁₄H₁₄FN₃O)

Optimization Strategies

Microwave-Assisted Synthesis

  • Advantages : Reduced reaction time (0.5–2 hours vs. 12–48 hours), higher yields.

  • Example : Reaction of 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole with morpholine in DMF at 150°C (microwave) for 30 minutes.

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of morpholine.

  • Nonpolar Solvents : Isoamylic alcohol or THF reduce side reactions but require longer heating.

Challenges and Limitations

  • Regioselectivity : Competing substitution at positions 1 or 3 may occur if intermediates lack directing groups.

  • Yield Variability : Reported yields range from 40–60%, depending on reaction conditions.

  • Purification : Crystallization (e.g., from EtOH or MeCN) or chromatography is often required.

Summary of Key Methods

Method Reagents Conditions Yield
SNAr (Reflux) Morpholine, DIPEA, isoamylic alcoholReflux, 48 hours~60%
Microwave Alkylation Morpholine chlorides, NaH, DMF150°C, 30 minutesModerate
Base-Mediated Morpholine, K₂CO₃, acetoneReflux, 12 hours~40–50%

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole core and the fluorobenzyl group. Common reagents include halides and bases.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the morpholino ring or the benzimidazole core.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole has been explored for its potential as a therapeutic agent. Research indicates that it may act as a positive allosteric modulator of various receptors, particularly those involved in neuropharmacology. This modulation can enhance the activity of specific receptors and enzymes, influencing cellular signaling pathways critical for treating neurological disorders.

Case Study: GABA-A Receptor Modulation

Studies have demonstrated that compounds similar to this compound can interact with the GABA-A receptor, a key target in treating anxiety and other neurological conditions. For instance, a series of benzimidazole derivatives were identified as positive allosteric modulators at the α1β2γ2 interface of the GABA-A receptor, showing improved metabolic stability compared to traditional compounds like imidazo[1,2-a]pyridine derivatives .

Table 1: Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorobenzyl)-2-chlorobenzimidazoleChlorine substitution on benzimidazoleAntimicrobial properties
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleDifferent phenyl substitutionPositive allosteric modulator
1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzimidazoleMethylsulfonyl group additionAnticancer activity

Anticancer Applications

The compound has also been evaluated for its anticancer properties. Research shows that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . The specific structure of this compound may confer enhanced efficacy against certain cancer types due to its ability to interact with multiple biological targets.

Case Study: Antiproliferative Activity

In a study assessing various benzimidazole derivatives for antiproliferative activity against cancer cell lines, compounds similar to this compound exhibited significant inhibition against breast cancer cell lines (MDA-MB-231) with IC50 values indicating potent activity . This suggests that modifications to the benzimidazole core can lead to improved therapeutic agents in oncology.

Antimicrobial Properties

In addition to its applications in oncology and neuropharmacology, this compound has shown potential antimicrobial activity. Compounds within this class have been tested against various bacterial strains and fungi, demonstrating effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity, while the morpholino ring contributes to its solubility and bioavailability. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the C2 Position

The C2 position of benzimidazole derivatives is critical for modulating biological activity. Key analogs include:

Compound Name C2 Substituent Biological Activity Key Findings Reference
1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole Morpholino H1-antihistamine High affinity and selectivity; improved metabolic stability over piperidine analogs .
Lead Compound 2 Piperidine-3-acyl H1-antihistamine Enhanced hERG channel safety profile but lower solubility than morpholino analog .
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-Fluorophenyl Anticancer (HeLa, A375) IC50 = 0.02–0.04 µM; lower toxicity to normal cells (HEK293) .
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole Chlorine Intermediate for antihistamine synthesis Used in SNAr reactions; pivotal in synthesizing complex antihistamines .

Structural Insights :

  • Morpholino vs. Piperidine: The morpholino group’s oxygen atom improves polarity and metabolic stability compared to the nitrogen-rich piperidine, reducing off-target interactions (e.g., hERG channel inhibition) .
  • Halogen vs. Heterocycle: Fluorine or chlorine at C2 enhances electrophilicity, aiding nucleophilic substitution reactions, while heterocycles like morpholino optimize receptor binding .
Substitution at the N1 Position

The N1 position influences pharmacokinetics and target engagement. Notable variants:

Compound Name N1 Substituent Key Feature Reference
This compound 4-Fluorobenzyl Enhances lipophilicity and CNS penetration .
1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole Benzyl Lower metabolic stability due to lack of fluorine .
1-(4-Cyanobenzyl)-1H-benzo[d]imidazole 4-Cyanobenzyl Increased electron-withdrawing effect; used in anticancer scaffolds .

Functional Insights :

  • The 4-fluorobenzyl group balances lipophilicity and metabolic resistance, whereas non-fluorinated analogs (e.g., benzyl) exhibit faster hepatic clearance .

Comparison with Functional Analogs

Anticancer Activity

Benzimidazole derivatives with chloro or arylthio substituents show potent antiproliferative effects:

Compound Name Substituents Cancer Cell Line (IC50) Toxicity Profile Reference
6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole (30) 6-Cl, 4-Fluorobenzyl HeLa: 0.02 µM; A375: 0.04 µM Safer than methotrexate in HEK293 cells
6-Chloro-2-phenethyl-1H-benzo[d]imidazole (46) 6-Cl, Phenethyl A549: 0.08 µM; A498: 0.08 µM Low cytotoxicity to normal cells
This compound Morpholino, 4-Fluorobenzyl Not reported (antihistamine focus) N/A

Mechanistic Notes:

Antihistamine Activity

This compound outperforms earlier H1 antagonists:

Compound Name Substituents Selectivity (hERG) Metabolic Stability Reference
Astemizole Piperidine, Fluorobenzyl Low Poor (withdrawn)
Norastemizole Demethylated piperidine Moderate Improved
This compound Morpholino, Fluorobenzyl High High

SAR Insights :

  • Morpholino’s electronegative oxygen reduces hERG binding, mitigating cardiotoxicity risks associated with piperidine-based analogs .

Biological Activity

1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole is a benzimidazole derivative that has gained attention due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This compound features a unique structural configuration, combining a benzimidazole core with a morpholine group and a 4-fluorobenzyl moiety, which may confer distinct biological activities.

The molecular formula of this compound allows for various chemical interactions. The benzimidazole ring is known for its ability to participate in electrophilic and nucleophilic substitutions, while the morpholine ring can undergo typical heterocyclic reactions. These properties are crucial for the modification and optimization of the compound's pharmacological profile.

Research indicates that this compound acts as a positive allosteric modulator (PAM) of certain receptors, particularly the GABA-A receptor. This modulation enhances receptor activity, influencing critical cellular signaling pathways associated with neuropharmacological effects .

Therapeutic Potential

The compound has been investigated for its effects on various biological targets:

  • Neuropharmacology : It shows promise in modulating GABA-A receptors, which are crucial for neurotransmission in the central nervous system. Studies have demonstrated that it interacts preferentially with the α1/γ2 interface of these receptors, suggesting potential applications in treating neurological disorders .
  • Oncology : Preliminary studies suggest anticancer properties, although specific mechanisms remain to be fully elucidated. The compound's structural characteristics may enhance its efficacy against certain cancer cell lines .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds. The following table summarizes key analogs and their reported activities:

Compound Name Structural Features Biological Activity
1-(4-Fluorobenzyl)-2-chlorobenzimidazoleChlorine substitution on benzimidazoleAntimicrobial properties
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleDifferent phenyl substitutionPositive allosteric modulator
1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzimidazoleMethylsulfonyl group additionAnticancer activity

This table highlights how the unique combination of functional groups in this compound may provide distinct pharmacological properties compared to its analogs.

In Vitro Studies

In vitro studies have demonstrated significant antibacterial and antifungal activities for various benzimidazole derivatives. For instance, compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria, indicating a potential role in antimicrobial therapy .

Case Studies

Recent literature reviews have summarized numerous studies on benzimidazole derivatives, emphasizing their diverse biological activities ranging from anticancer to antimicrobial effects. Notably, the incorporation of fluorinated groups has been associated with enhanced metabolic stability and improved bioactivity profiles .

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole?

The synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example, nucleophilic substitution at the benzimidazole nitrogen using 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the 4-fluorobenzyl group. Subsequent morpholine incorporation at the 2-position may involve Buchwald–Hartwig amination or SNAr reactions with morpholine derivatives. Solvent selection (e.g., DMSO, DMF) and catalysts (e.g., CuI for coupling reactions) are critical for optimizing yield and purity .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

  • ¹H/¹³C NMR : The 4-fluorobenzyl group shows characteristic aromatic splitting patterns (e.g., doublets for fluorinated protons at δ ~7.2–7.4 ppm). The morpholine moiety exhibits signals for methylene groups (δ ~3.4–3.8 ppm).
  • IR Spectroscopy : Stretching vibrations for C-F bonds (~1220–1150 cm⁻¹) and morpholine C-N bonds (~1100 cm⁻¹) confirm functional groups.
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N values (>0.3%) may indicate impurities, necessitating recrystallization or column chromatography .

Q. What solvent systems are optimal for recrystallizing this compound?

Polar aprotic solvents like ethanol/water or DCM/hexane mixtures are effective. For example, slow evaporation of a DCM solution yields crystals suitable for X-ray diffraction, as demonstrated for structurally similar benzimidazoles .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution reactions be addressed?

Regioselectivity in benzimidazole systems is influenced by electronic and steric factors. Computational modeling (e.g., DFT) can predict reactive sites, while directing groups (e.g., nitro or methoxy substituents) can guide functionalization. For instance, electron-withdrawing groups at the 5-position of benzimidazole enhance reactivity at the 2-position for morpholine coupling .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

Byproducts may arise from competing pathways, such as over-alkylation or dimerization. Monitoring reaction progress via TLC or LC-MS helps identify intermediates. For example, Scheme 2 in proposes a dimerization mechanism via radical intermediates under oxidative conditions, which can be suppressed by using inert atmospheres (N₂/Ar) .

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray crystallography reveals intermolecular interactions (e.g., C–H⋯π, π-π stacking) that affect solubility and stability. For analogs like 6-(4-bromophenyl)-2-(4-fluorobenzyl)imidazo-thiadiazole, weak C–H⋯S and C⋯O interactions stabilize the lattice, correlating with higher melting points .

Q. How can molecular docking predict the biological activity of this compound?

Docking studies using software like AutoDock Vina can simulate binding to target proteins (e.g., kinases). The 4-fluorobenzyl group often occupies hydrophobic pockets, while morpholine participates in hydrogen bonding. In , compound 9c showed a binding pose similar to known inhibitors, validated by RMSD values <2.0 Å .

Q. How should contradictory biological assay data be interpreted?

Discrepancies between in vitro and in vivo results may stem from metabolic instability or poor bioavailability. Parallel assays (e.g., microsomal stability testing) and structural modifications (e.g., introducing electron-donating groups) can resolve these issues. For example, replacing morpholine with piperazine improved solubility in related compounds .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) .
  • Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm assignments .
  • Crystallography : Employ SQUEEZE in PLATON to model disordered solvent molecules in crystal structures .

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